1-(Phenylsulfonyl)piperidine
CAS No.: 5033-23-8
Cat. No.: VC21000728
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5033-23-8 |
|---|---|
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)piperidine |
| Standard InChI | InChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
| Standard InChI Key | VRYWBMTXKFQBCA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(Phenylsulfonyl)piperidine consists of a six-membered piperidine ring connected to a phenylsulfonyl group through the nitrogen atom. The chemical formula is C11H15NO2S with a molecular weight of 225.31 g/mol . The compound features a sulfonamide functional group (S(=O)2-N) that connects the phenyl ring to the nitrogen-containing heterocycle. This structural arrangement significantly influences its reactivity and potential applications in organic synthesis.
Physical Properties
1-(Phenylsulfonyl)piperidine exists as a stable compound under standard conditions. While the search results don't provide comprehensive physical data, similar sulfonamide compounds typically present as crystalline solids with moderate to high melting points. The molecular structure suggests it would have limited water solubility but good solubility in organic solvents like dichloromethane, as evidenced by its use in synthetic procedures .
Chemical Identifiers
The compound is identified by several standardized chemical identifiers that enable precise referencing in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 5033-23-8 |
| IUPAC Name | 1-(benzenesulfonyl)piperidine |
| InChI | InChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
| InChIKey | VRYWBMTXKFQBCA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Synthesis Methods
Common Synthetic Routes
The primary synthetic route to 1-(Phenylsulfonyl)piperidine involves the reaction between piperidine and benzenesulfonyl chloride . This approach represents a classic sulfonamide formation through nucleophilic substitution at the sulfur center. The reaction typically proceeds with the nitrogen of piperidine acting as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride with displacement of the chloride leaving group.
Reaction Conditions
According to synthesis information, the reaction can be conducted using Fe3O4-supported (diisopropylamino)acetamide catalyst in dichloromethane at 25°C . The general procedure involves:
-
Mixing the reactants with Fe3O4-DIPA in dichloromethane (1 ml)
-
Shaking the mixture at 25°C using a vortexer
-
Monitoring reaction completion via thin-layer chromatography (TLC)
-
Separating the Fe3O4-DIPA catalyst using magnetic separation
-
Washing the support with dichloromethane
-
Concentrating the combined solution before final purification
This methodology represents an environmentally friendly approach using a supported catalyst that can be easily recovered and potentially reused.
Alternative Methodologies
While the search results focus primarily on one synthetic approach, several alternative methods likely exist for preparing 1-(Phenylsulfonyl)piperidine. These could include:
-
Use of different bases such as triethylamine or pyridine to capture the HCl generated during the reaction
-
Alternative sulfonylating agents like phenylsulfonyl fluoride
-
Phase-transfer catalysis conditions for improved reaction efficiency
Chemical Reactivity
Reactivity Profile
The chemical behavior of 1-(Phenylsulfonyl)piperidine is largely determined by the properties of the sulfonamide functional group and the piperidine ring. The compound can participate in various reactions, with reactivity centered at several key positions:
-
The sulfonamide nitrogen has reduced nucleophilicity compared to an amine but can still participate in certain reactions
-
The sulfonyl group (SO2) is electron-withdrawing and can activate adjacent positions
-
The aromatic ring can undergo typical electrophilic aromatic substitution reactions, though with reduced reactivity
-
The piperidine ring provides sites for functionalization, particularly at the carbon atoms
Common Reactions
Based on the chemistry of similar compounds, 1-(Phenylsulfonyl)piperidine likely undergoes several types of reactions:
-
Oxidation reactions involving the phenyl ring or potentially the piperidine moiety
-
Reduction reactions, potentially affecting the sulfonyl group
-
Nucleophilic substitution reactions, particularly involving strong nucleophiles
-
Functionalization of the piperidine ring at various positions
These reactions make the compound valuable as a building block in organic synthesis and pharmaceutical development.
Applications in Research and Industry
Synthetic Chemistry Applications
1-(Phenylsulfonyl)piperidine serves as an important intermediate in organic synthesis. The sulfonamide functionality can act as a protecting group for the piperidine nitrogen, allowing selective reactions at other positions in complex molecules. Additionally, the compound's relatively rigid structure makes it useful as a building block for creating more complex molecular architectures.
Pharmaceutical Development
Derivatives of 1-(Phenylsulfonyl)piperidine have shown potential in pharmaceutical applications. Notably, a related compound called PSP205 has demonstrated significant biological activity in cancer research. This novel phenyl sulfonyl piperidine induces prolonged endoplasmic reticulum (ER) stress-mediated autophagy and apoptosis in colon cancer cells . The mechanism involves the IRE1-TRAF2-JNK pathway and modulation of autophagic flux, leading to macroautophagy, ER-phagy, and deformation of Golgi .
Transcriptome analysis of cells exposed to PSP205 revealed:
-
Upregulation of genes associated with ER stress response or unfolded protein response (UPR)
-
Enhanced vesicle transport
-
Enrichment of gene sets involved in UPR, mTORC1 signaling, hypoxia, P53 pathway, and apoptosis
These findings suggest that compounds containing the phenylsulfonyl piperidine scaffold may have significant therapeutic potential, particularly in oncology.
Biological Activity
Structure-Activity Relationships
The biological activity of 1-(Phenylsulfonyl)piperidine and its derivatives appears to be linked to their ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the piperidine ring provides a conformationally restricted scaffold that can influence binding specificity. The phenyl ring offers opportunities for π-stacking interactions with aromatic amino acids in protein binding pockets.
Biochemical Mechanisms
The biological effects of phenylsulfonyl piperidine compounds appear to involve several biochemical pathways:
| Pathway | Effect |
|---|---|
| ER Stress Response | Activation of unfolded protein response |
| Autophagy | Induction of macroautophagy and ER-phagy |
| mTORC1 Signaling | Modulation of cellular metabolism |
| P53 Pathway | Promotion of apoptosis |
| IRE1-TRAF2-JNK Pathway | Cellular stress response |
This multi-pathway activity could explain the potent effects observed in cancer cells and suggests potential applications beyond oncology .
Comparison with Related Compounds
Structural Analogs
1-(Phenylsulfonyl)piperidine shares structural similarities with several related compounds:
-
1-(Phenylsulfonyl)pyrrolidine: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring
-
1-(Phenylsulfonyl)piperidine-3-carboxylic acid: Features an additional carboxylic acid group at the 3-position of the piperidine ring
-
1-(Phenylsulfinyl)piperidine: Contains a sulfinyl group (SO) instead of a sulfonyl group (SO2)
These structural variations can significantly impact physical properties, chemical reactivity, and biological activity.
Functional Comparison
The functional properties of 1-(Phenylsulfonyl)piperidine can be distinguished from its analogs:
| Compound | Key Distinction | Effect on Properties |
|---|---|---|
| 1-(Phenylsulfonyl)pyrrolidine | Smaller ring size | Altered conformational properties and binding characteristics |
| 1-(Phenylsulfonyl)piperidine-3-carboxylic acid | Additional carboxyl group | Enhanced water solubility, additional reaction site, more complex binding profile |
| 1-(Phenylsulfinyl)piperidine | Reduced oxidation state at sulfur | Different electronic properties, chiral center at sulfur |
These structural variations provide opportunities for tailoring properties to specific applications in synthesis or medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume